2-(3-Phenylpropyl)propanedioic acid

Vue d'ensemble

Description

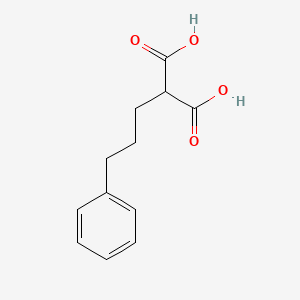

2-(3-Phenylpropyl)propanedioic acid is a white crystalline solid that belongs to the class of dicarboxylic acids. It contains two carboxyl groups (-COOH) and a phenyl group attached to a propyl chain. This compound is known for its good solubility in various organic solvents such as ethanol, ether, and chloroform .

Méthodes De Préparation

2-(3-Phenylpropyl)propanedioic acid can be synthesized through a relatively straightforward process. One common method involves the reaction of benzaldehyde with malonic acid. Specifically, benzaldehyde reacts with bromoacetic acid ester to form the corresponding carboxylic ester, which is then hydrolyzed to yield the target compound . The reaction conditions can be adjusted based on specific requirements.

Analyse Des Réactions Chimiques

2-(3-Phenylpropyl)propanedioic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Basic Characteristics

- Molecular Weight : 222.24 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in organic solvents such as ethanol, ether, and chloroform

Chemistry

2-(3-Phenylpropyl)propanedioic acid serves as an intermediate in the synthesis of:

- Fine Chemicals : Used in the production of various specialty chemicals.

- Dyes : Acts as a precursor for synthetic dyes due to its reactive functional groups.

- Fluorescent Agents : Its structure allows for modifications that enhance fluorescence properties.

Biology

In biological research, this compound is utilized for:

- Synthesis of Bioactive Molecules : It serves as a building block for creating biologically active compounds.

- Biochemical Studies : Used in various assays to study biochemical pathways involving carboxylic acids and phenolic compounds.

Industrial Applications

The compound finds utility in industrial processes:

- Catalysts : Employed in organic synthesis as a catalyst component.

- Surfactants : Used in the formulation of surfactants due to its amphiphilic nature.

- Polymer Materials : Incorporated into polymers to modify physical properties.

Study on CFTR Inhibition

A notable application of this compound is its role as an inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR). Research has demonstrated that derivatives of this compound can effectively block CFTR chloride channels, which are crucial for maintaining fluid balance in epithelial tissues. This property has potential therapeutic implications for conditions like cystic fibrosis and cholera-related diarrhea .

Synthesis and Application of Divalent Conjugates

Research has also explored the synthesis of divalent conjugates based on malonic acid derivatives, including this compound. These conjugates have shown enhanced potency as CFTR inhibitors compared to monovalent forms, indicating that structural modifications can significantly impact biological activity .

Mécanisme D'action

The mechanism of action of 2-(3-Phenylpropyl)propanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxyl groups can participate in various biochemical reactions, while the phenyl group can engage in aromatic interactions. These interactions can influence the compound’s biological activity and its effects on different molecular pathways .

Comparaison Avec Des Composés Similaires

2-(3-Phenylpropyl)propanedioic acid can be compared with other similar compounds, such as:

Phenylpropionic acid: This compound has a similar structure but lacks the additional carboxyl group present in this compound.

Malonic acid: While malonic acid has two carboxyl groups, it does not have the phenyl group attached to the propyl chain.

The uniqueness of this compound lies in its combination of carboxyl and phenyl groups, which allows it to participate in a wide range of chemical reactions and applications.

Activité Biologique

2-(3-Phenylpropyl)propanedioic acid is a compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a propanedioic acid backbone with a phenylpropyl substituent. Its molecular formula is , and it has a molecular weight of 234.25 g/mol. The presence of both carboxylic acid groups and an aromatic phenyl group contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways. For example, it has been studied for its effects on serine proteases, which play critical roles in various physiological processes.

- Receptor Binding : The compound's structure suggests possible interactions with neurotransmitter receptors, influencing signal transduction pathways that are vital for cellular communication.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study investigated the compound's ability to inhibit the virulence factor biosynthesis in Staphylococcus aureus, demonstrating a significant reduction in bacterial load when treated with derivatives of this compound. The compound showed an IC50 value indicating potent activity against bacterial growth .

- Antioxidant Activity : In vitro assays revealed that derivatives of this compound exhibited notable glutathione peroxidase-like activity, suggesting their potential as antioxidants. This property was linked to the ability to reduce lipid peroxidation levels in cellular models .

Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity:

- Structural Modifications : Various modifications have been made to the phenyl group and carboxylic acid moieties, leading to compounds with improved potency against specific biological targets. For instance, altering the length of carbon chains or introducing halogen substituents has been shown to affect enzyme inhibition efficacy significantly .

- Pharmacological Applications : The compound's potential applications extend into pharmacology, where it is being explored as a precursor for drug development targeting metabolic disorders and infectious diseases.

Propriétés

IUPAC Name |

2-(3-phenylpropyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-11(14)10(12(15)16)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZLPCLVDVLDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202961 | |

| Record name | Propanedioic acid, 2-(3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5454-06-8 | |

| Record name | Propanedioic acid, 2-(3-phenylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005454068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC23243 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-(3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.